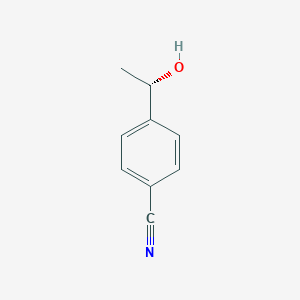

(S)-1-(4-Cyanophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOODMMBMCKV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472048 | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-71-0 | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1S)-1-hydroxyethyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure S 1 4 Cyanophenyl Ethanol

Asymmetric Catalysis for the Production of (S)-1-(4-Cyanophenyl)ethanol

Asymmetric catalysis offers a powerful and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary strategies involve the use of metal complexes with chiral ligands (homogeneous and heterogeneous catalysis) or small organic molecules (organocatalysis) to catalyze the enantioselective reduction of the prochiral ketone, 4-acetylbenzonitrile (B130643).

Homogeneous Asymmetric Catalysis

Homogeneous asymmetric catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for the synthesis of chiral alcohols. Transition metal complexes, particularly those of ruthenium and rhodium with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones.

A notable example is the asymmetric transfer hydrogenation of 4-acetylbenzonitrile using a ruthenium catalyst. In a study, the catalyst generated in situ from [{RuCl2(p-cymene)}2] and the chiral ligand (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) demonstrated high efficiency and enantioselectivity. The reaction, conducted in an aqueous solution of formic acid and triethylamine, which serves as the hydrogen source, yielded (R)-1-(4-Cyanophenyl)ethanol. By employing the (S,S)-TsDPEN ligand, the corresponding (S)-enantiomer can be obtained with high enantiomeric excess.

The pH of the aqueous medium has been identified as a critical parameter influencing both the reaction rate and the enantioselectivity of the reduction. Optimal conditions for the reduction of 4-acetylbenzonitrile were achieved at a pH of 5.0, leading to a high conversion rate and excellent enantiomeric excess.

Table 1: Homogeneous Asymmetric Transfer Hydrogenation of 4-Acetylbenzonitrile

| Catalyst | Ligand | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| [{RuCl2(p-cymene)}2] | (R,R)-TsDPEN | 1.5 | 99 | 89 |

Reaction Conditions: Aqueous HCOOH-Et3N (pH 5.0), 40°C, Substrate/Catalyst ratio = 100:1.

Heterogeneous Asymmetric Catalysis

To address the challenges of catalyst separation and recycling associated with homogeneous systems, heterogeneous asymmetric catalysis has emerged as a promising alternative. This approach involves the immobilization of chiral catalysts onto solid supports, such as polymers or silica (B1680970). These supported catalysts can be easily recovered from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity or selectivity.

While the development of heterogeneous catalysts for the synthesis of this compound is an active area of research, the general strategy involves anchoring a chiral ligand, similar to those used in homogeneous catalysis, to a solid matrix. For instance, chiral diamine ligands or phosphine (B1218219) ligands can be covalently bonded to a polymer backbone. The resulting material is then complexed with a suitable metal precursor, such as a ruthenium or rhodium salt, to generate the active heterogeneous catalyst.

The performance of these immobilized catalysts is highly dependent on the nature of the support, the linker used to attach the chiral moiety, and the reaction conditions. The goal is to create a microenvironment around the active site that mimics the conditions of a homogeneous system while providing the practical benefits of a solid catalyst.

Organocatalytic Approaches for the Enantioselective Formation of this compound

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. liv.ac.uk A prominent example of an organocatalytic method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.com This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the carbonyl group of the ketone. wikipedia.orgnrochemistry.com

The CBS catalyst is typically prepared in situ from a chiral amino alcohol, such as (S)-diphenylprolinol, and a borane source. The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone. The chiral environment of the catalyst directs the hydride transfer to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. nrochemistry.com

The enantioselectivity of the CBS reduction is generally high for a wide range of ketones, including aromatic ketones like 4-acetylbenzonitrile. The predictable stereochemical outcome and the operational simplicity of the reaction make it an attractive method for the synthesis of this compound.

Table 2: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction

| Catalyst | Reducing Agent | Key Feature |

|---|---|---|

| Chiral Oxazaborolidine | Borane (e.g., BH3·THF) | High enantioselectivity for a broad range of ketones |

Biocatalytic Synthesis of this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes and whole microbial cells to perform chemical transformations. This approach is often considered a "green" alternative to traditional chemical methods, as it typically operates under mild reaction conditions (neutral pH and ambient temperature) and utilizes renewable resources.

Enzymatic Reduction Strategies

The enzymatic reduction of 4-acetylbenzonitrile to this compound is a highly effective method for producing the enantiopure alcohol. This transformation is commonly catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). frontiersin.orgrsc.org These enzymes exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess.

The reaction requires a stoichiometric amount of a reducing cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). To make the process economically viable, an in situ cofactor regeneration system is employed. A common strategy is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase to continuously regenerate the reduced cofactor.

Several commercially available KREDs have been screened for their activity and selectivity towards 4-acetylbenzonitrile. The choice of enzyme is crucial, as different KREDs can exhibit opposite stereopreferences, allowing for the synthesis of either the (S) or (R) enantiomer of the alcohol.

Table 3: Enzymatic Reduction of 4-Acetylbenzonitrile

| Enzyme Type | Cofactor | Cofactor Regeneration | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | NADPH/NADH | Isopropanol/Dehydrogenase | High enantioselectivity (>99% ee) |

| Alcohol Dehydrogenase (ADH) | NADPH/NADH | Isopropanol/Dehydrogenase | Mild reaction conditions |

Microbial Fermentation Pathways

Whole-cell biocatalysis, using microorganisms such as bacteria or yeasts, offers a practical and cost-effective approach for the synthesis of chiral alcohols. researchgate.net The microbial cells contain the necessary dehydrogenases and the cofactor regeneration system, eliminating the need for isolated enzymes and the external addition of cofactors.

Several strains of microorganisms, including Lactobacillus and Saccharomyces species, have been identified as effective biocatalysts for the asymmetric reduction of aromatic ketones. researchgate.netresearchgate.net In a typical whole-cell biotransformation, the substrate, 4-acetylbenzonitrile, is added to a culture of the microorganism. The cells then utilize their metabolic machinery to reduce the ketone to the corresponding alcohol.

The efficiency of the microbial reduction is influenced by various factors, including the choice of microorganism, the composition of the culture medium, pH, temperature, and the substrate concentration. Optimization of these parameters is crucial for achieving high conversion rates and enantioselectivities. For instance, the use of Lactobacillus paracasei has been reported for the production of (S)-1-(4-methoxyphenyl) ethanol (B145695) with high yield and enantiomeric purity, demonstrating the potential of this approach for structurally similar compounds like this compound. researchgate.net

Chiral Pool Synthesis Approaches Utilizing Stereodefined Precursors to this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This approach leverages the inherent stereochemistry of the starting material to build more complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. wikipedia.org

The application of this methodology to the synthesis of this compound would involve selecting a suitable stereodefined precursor from the chiral pool that already contains the required stereocenter or can be readily converted to it. For instance, a chiral starting material like (S)-alanine or a derivative could potentially be transformed. The synthesis would involve a sequence of reactions to modify the functional groups of the precursor, such as converting the carboxylic acid group to a methyl group and the amino group to a hydroxyl group, while introducing the 4-cyanophenyl moiety.

Enantiomeric Resolution Techniques for Racemic 1-(4-Cyanophenyl)ethanol

Resolution techniques are employed to separate a racemic mixture—an equal blend of two enantiomers—into its individual, pure enantiomers. This is often necessary when a direct asymmetric synthesis is not feasible or efficient.

Kinetic resolution is a widely used method that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster to form a new product, leaving the unreacted, slower-reacting enantiomer in enantioenriched form. wikipedia.org

For secondary alcohols like 1-(4-Cyanophenyl)ethanol, enzymatic kinetic resolution is particularly effective. nih.gov Lipases are the most common class of enzymes used for this purpose, often in transesterification reactions with an acyl donor. researchgate.netnih.gov For example, the racemic alcohol can be reacted with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate, producing (R)-1-(4-Cyanophenyl)ethyl acetate and leaving behind the desired, unreacted this compound with high enantiomeric excess (ee). nih.gov

The selectivity of this process, often expressed as the enantiomeric ratio (E), can be very high, leading to products with excellent optical purity. nih.gov

Table 1: Examples of Kinetic Resolution Parameters for Secondary Alcohols

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | 55 | High conversion and enantiomeric excess for the unreacted (S)-alcohol. nih.gov |

| Lipase from Burkholderia cenocepacia | Vinyl Acetate | Not Specified | 53.4 | Achieved >99% ee for the substrate. nih.gov |

This table presents illustrative data based on studies of similar secondary alcohols to demonstrate typical reaction parameters.

Classical resolution involves reacting the racemic mixture with an enantiomerically pure resolving agent, often referred to as a chiral auxiliary. wikipedia.orgtcichemicals.com This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. wikipedia.org

For the resolution of racemic 1-(4-Cyanophenyl)ethanol, a chiral acid such as (S)-mandelic acid or (+)-tartaric acid could be used as the resolving agent. The reaction would form two diastereomeric salts: [(S)-alcohol-(S)-acid] and [(R)-alcohol-(S)-acid]. Due to their different solubilities in a given solvent, one salt will preferentially crystallize out of the solution. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure alcohol. wikipedia.org While effective, this method's success is empirical and depends heavily on finding the right combination of resolving agent and solvent. wikipedia.org

Chromatographic separation on a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) allows for the direct separation and isolation of enantiomers from a racemic mixture on a larger scale. researchgate.netresearchgate.net

The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are among the most versatile and commonly used for separating a broad range of chiral compounds, including alcohols. nih.gov The mobile phase, typically a mixture of solvents like hexane and an alcohol (e.g., ethanol or isopropanol), is optimized to achieve the best separation (resolution). mdpi.comsemanticscholar.org As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other elutes more quickly, allowing for their collection as separate, pure fractions.

Table 2: Illustrative Parameters for HPLC Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Elution Order |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | 1.0 | 240 | Varies by analyte |

This table provides typical parameters used for the enantioseparation of chiral aromatic compounds.

Membrane-based separation is an emerging technology for enantiomeric resolution. This technique utilizes chiral membranes that can selectively transport one enantiomer over the other. The separation is based on differences in the affinity and/or diffusion rate of the enantiomers through the membrane matrix, which contains chiral recognition sites.

While still a developing field, particularly for specific compounds like 1-(4-Cyanophenyl)ethanol, the potential advantages include continuous operation and lower energy consumption compared to chromatography. Pervaporation is one such membrane process that has been explored for separating ethanol from beverages and shows the potential of membrane technology in selective molecular transport. nih.gov For chiral separations, the membrane would be functionalized with a chiral selector that preferentially interacts with one of the enantiomers, allowing it to pass through more readily.

Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: Biocatalytic methods, such as the enzymatic kinetic resolution described earlier, are a prime example of green chemistry. researchgate.net Enzymes operate under mild conditions (room temperature, neutral pH), are biodegradable, and exhibit high selectivity, which minimizes byproducts. nih.gov Using a catalyst, whether an enzyme or a synthetic one, is superior to using stoichiometric reagents in terms of atom economy and waste reduction. greenchemistry-toolkit.org

Safer Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches favor the use of safer alternatives like water, ethanol, or supercritical fluids. google.comnih.govresearchgate.net For enzymatic resolutions, reactions can sometimes be run in aqueous media or in greener organic solvents, reducing environmental impact. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Asymmetric reduction of the precursor ketone, 4-acetylbenzonitrile, directly to this compound using a chiral catalyst and a simple reducing agent (like H₂) would have a higher atom economy than a resolution process, where 50% of the starting material is theoretically an undesired enantiomer.

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader principle encourages sourcing starting materials from renewable resources like biomass instead of petrochemicals. greenchemistry-toolkit.orgatiner.gr

Table 3: Application of Green Chemistry Principles to Synthesis Methods

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevent Waste | Asymmetric synthesis is preferred over resolution to avoid discarding the unwanted enantiomer. |

| 2. Atom Economy | Direct asymmetric reduction of 4-acetylbenzonitrile offers higher atom economy than resolution. greenchemistry-toolkit.org |

| 5. Safer Solvents & Auxiliaries | Utilizing water or ethanol as a solvent in biocatalytic steps. researchgate.netgoogle.com |

| 6. Design for Energy Efficiency | Enzymatic reactions often run at ambient temperature and pressure, saving energy. nih.gov |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic ring or side chain. atiner.gr |

| 9. Catalysis | Employing biocatalysts (enzymes) or chemocatalysts in small amounts instead of stoichiometric reagents. nih.govgreenchemistry-toolkit.org |

By integrating these advanced methodologies and green chemistry principles, the synthesis of enantiopure this compound can be achieved in an efficient, selective, and environmentally responsible manner.

Applications of S 1 4 Cyanophenyl Ethanol in Advanced Organic Synthesis

(S)-1-(4-Cyanophenyl)ethanol as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for asymmetric synthesis, allowing for the transfer of stereochemical information to create new stereocenters with high fidelity. This capability is crucial in the synthesis of enantiomerically pure compounds, where the three-dimensional arrangement of atoms dictates biological activity.

Synthesis of Stereodefined Intermediates

This compound serves as a precursor for the synthesis of a variety of stereodefined intermediates. The hydroxyl group can be readily transformed into other functional groups or used as a handle for attaching the molecule to a solid support or another molecular fragment. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic possibilities.

For instance, the chiral alcohol can be converted into the corresponding chiral epoxide, a highly valuable intermediate for the synthesis of β-amino alcohols and other complex molecules. The stereochemistry of the alcohol directly translates to the stereochemistry of the epoxide, ensuring the enantiopurity of the final product.

| Intermediate Type | Synthetic Transformation from this compound | Potential Applications |

| Chiral Epoxides | Asymmetric epoxidation of the corresponding alkene derived from the alcohol | Synthesis of β-blockers, antiviral agents |

| Chiral Amines | Reduction of the cyano group and subsequent functionalization | Synthesis of neurotransmitter analogues, chiral ligands |

| Chiral Carboxylic Acids | Hydrolysis of the cyano group | Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) |

| Chiral Esters | Esterification of the hydroxyl group | Precursors for polymer synthesis, fragrance components |

Incorporation into Complex Molecular Architectures

While direct examples of its incorporation into named natural products are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this area. The functional handles of the molecule allow for its integration into a growing carbon skeleton through various coupling reactions, such as etherification, esterification, and carbon-carbon bond-forming reactions.

Role in the Development of Pharmaceutical Precursors

The pharmaceutical industry heavily relies on the availability of enantiomerically pure building blocks for the synthesis of active pharmaceutical ingredients (APIs). This compound and its derivatives have shown significant promise as precursors to a range of pharmaceutically relevant compounds.

Precursors to Active Pharmaceutical Ingredients (APIs)

The structural motif of a chiral benzylic alcohol is present in numerous APIs. This compound serves as a valuable synthon for the construction of these molecules. The para-cyano group is particularly noteworthy as it can act as a bioisostere for other functional groups or be a key pharmacophoric element itself.

Research into compounds structurally related to this compound has highlighted their potential as intermediates for various therapeutic agents. For example, chiral 1-phenylethanol derivatives are key components in the synthesis of certain calcium channel blockers and antagonists for chemokine receptors. While specific APIs derived directly from this compound are not widely reported, its structural similarity to known pharmaceutical intermediates suggests a high potential for its use in the development of new drug candidates.

Stereoselective Transformations in Drug Synthesis

The hydroxyl group of this compound can direct stereoselective transformations on adjacent functional groups, a critical aspect of modern drug synthesis. This directing effect can be exploited to set new stereocenters with high diastereoselectivity. For instance, the hydroxyl group can be used to direct the stereoselective reduction of a nearby ketone or the addition of a nucleophile to a double bond.

The ability to control stereochemistry is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The use of chiral building blocks like this compound simplifies the synthesis of single-enantiomer drugs, reducing the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

| Therapeutic Area | Potential API Class | Role of this compound Moiety |

| Cardiovascular | Calcium Channel Blockers | Formation of the chiral benzylic alcohol core |

| Antiviral | HIV Protease Inhibitors | As a chiral side-chain precursor |

| Central Nervous System | Antidepressants | Synthesis of chiral amine derivatives |

| Anti-inflammatory | COX-2 Inhibitors | Precursor to the central aromatic core |

Utility in Agrochemical Synthesis

The application of chiral compounds is not limited to the pharmaceutical industry; the agrochemical sector also benefits from the use of enantiomerically pure active ingredients. The stereochemistry of a pesticide can significantly influence its efficacy, target specificity, and environmental fate.

While specific examples of agrochemicals derived from this compound are not prominently featured in the literature, its potential as a chiral building block in this field is significant. The structural motifs present in this compound are found in various classes of herbicides, fungicides, and insecticides. The development of stereoselective synthetic routes to these agrochemicals is an active area of research, and chiral alcohols like this compound represent valuable starting materials for these endeavors. The cyano group, in particular, can be a precursor to nitrogen-containing heterocycles that are common in modern pesticides. The ongoing need for more effective and environmentally benign crop protection agents will likely drive the exploration of versatile chiral building blocks such as this compound in agrochemical synthesis.

Contribution to Materials Science Applications (e.g., Liquid Crystals, Polymers)

The fields of liquid crystals and advanced polymers frequently utilize chiral moieties to induce ferroelectric properties, create helical superstructures in cholesteric liquid crystals, or develop polymers with chiroptical activity. Typically, chiral molecules designed for these applications possess specific structural features, such as a rigid core and a flexible chiral tail, to effectively influence the macroscopic properties of the material.

Although This compound possesses a chiral center and a cyanophenyl group—a common mesogenic unit in liquid crystals—there is no available evidence to suggest its direct incorporation or as a primary precursor in the design of liquid crystalline or polymeric materials. It is conceivable that it could be used as a starting material for the synthesis of more complex chiral dopants or monomers. However, without specific research to cite, any discussion of its potential applications in this context would be purely speculative.

Therefore, a detailed, evidence-based account of the contributions of This compound to materials science cannot be provided at this time.

Medicinal Chemistry and Biological Activity Investigations of S 1 4 Cyanophenyl Ethanol and Its Derivatives

Exploration of Pharmacological Relevance

(S)-1-(4-Cyanophenyl)ethanol is a chiral secondary alcohol whose primary pharmacological relevance lies in its role as a key structural motif and chiral building block in the synthesis of more complex, biologically active molecules. While the compound itself is not typically recognized as a therapeutic agent, its constituent parts—the chiral benzylic alcohol and the 4-cyanophenyl group—are integral to the pharmacophores of various investigational drug candidates.

The 4-cyanophenyl moiety, in particular, is a critical component in a class of compounds known as dual aromatase-sulfatase inhibitors (DASIs). nih.gov These agents are being investigated for the treatment of hormone-dependent breast cancer. nih.gov In this context, the cyano group often plays a crucial role in binding to the active site of the target enzymes. For instance, in nonsteroidal aromatase inhibitors, a cyano group positioned para to a haem-ligating moiety is important for potent inhibition. nih.gov This group can act as a hydrogen bond acceptor, interacting favorably with amino acid residues like Met374 in the aromatase active site. nih.gov Similarly, this para-cyano group has been found to be important for steroid sulfatase (STS) inhibition, suggesting it contributes to the binding affinity within the STS active site as well. nih.gov

Therefore, the pharmacological significance of this compound is principally as an intermediate that provides a specific stereochemical configuration and a key functional group (p-cyanophenyl) for the design and synthesis of targeted enzyme inhibitors and other potential therapeutics.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been extensively performed on derivatives that incorporate the 4-cyanophenyl structural element, particularly in the field of dual aromatase and sulfatase inhibitors (DASIs) for hormone-dependent breast cancer. nih.gov These studies, while not always starting from this compound itself, explore the impact of modifying the molecular scaffold containing the crucial 4-cyanophenyl group.

One major class of DASIs is based on the structure 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201). nih.gov SAR studies on this scaffold have revealed several key insights:

Importance of the para-Cyanophenyl Group: The para-cyanophenyl ring is critical for achieving a balanced dual inhibition of both aromatase and steroid sulfatase (STS). nih.gov Replacing the cyano group with a hydrogen atom leads to a significant decrease in inhibitory activity against both enzymes. nih.gov Furthermore, substituting the entire para-cyanophenyl ring with other structures, such as a phenyl, 3,5-difluorophenyl, or 2,2-difluorobenzo[d] nih.govthieme-connect.comdioxol-5-yl ring, is detrimental to aromatase inhibition and provides the best-balanced dual inhibition. nih.govbath.ac.uk

Role of the Heterocyclic Moiety: The nature of the heterocyclic ring that ligates to the heme iron of aromatase is crucial. Replacing the 1,2,4-triazole (B32235) ring with an imidazole (B134444) ring can dramatically increase inhibitory potency against both aromatase and STS, in some cases by one to two orders of magnitude. nih.gov This is attributed to imidazole being a stronger Lewis base, making its lone-pair electrons more available for ligation to the heme iron center. bath.ac.uk

Effect of the Linker: Modifications to the linker connecting the phenyl sulfamate and the 4-cyanophenyl-heterocycle moieties also impact activity. Replacing a methylene (B1212753) linker (-CH₂-) with a longer ethylene (B1197577) linker (-CH₂CH₂-) was found to decrease both aromatase and STS inhibitory activities. nih.gov

Substitution on the Phenyl Sulfamate Ring: Adding halogen substituents (F, Cl, Br) to the phenyl sulfamate ring can modulate activity. For example, di-substitution with fluorine atoms at the meta,meta' positions was more effective for aromatase inhibition than substitution at the ortho,meta positions. bath.ac.uk

The findings from these SAR studies are summarized in the interactive table below, showcasing the impact of various structural modifications on the inhibitory activity against aromatase and STS.

| Compound Modification | Target Enzyme | IC₅₀ (nM) | Change in Potency |

| Parent Compound (Triazole) | Aromatase | 39 | - |

| STS | 21 | - | |

| Imidazole Analogue | Aromatase | 0.2 | ↑ (195-fold) |

| STS | 2.5 | ↑ (8.4-fold) | |

| No Cyano Group | Aromatase | 2483 | ↓ (63-fold) |

| STS | 1557 | ↓ (74-fold) | |

| Ethylene Linker | Aromatase | 4 | ↓ (vs. similar methylene) |

| STS | 485 | ↓ (vs. similar methylene) | |

| o-Difluoromethyl Group | Aromatase | 4.4 | ↑ (3-fold vs. o-F) |

| STS | 60 | ↓ (vs. o-F) |

Data derived from studies on 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate and its derivatives. nih.gov

Metabolic Pathways and Biotransformation Studies

Specific metabolic studies on this compound are not extensively documented in the public literature. However, its biotransformation can be predicted based on its chemical structure, which features a secondary benzylic alcohol and a nitrile group on an aromatic ring.

The primary metabolic pathways for a chiral benzylic alcohol like this compound would likely involve oxidation. Cytochrome P450 (CYP) enzymes are known to catalyze the oxidation of benzylic alcohols to the corresponding aldehydes or ketones. thieme-connect.comresearchgate.net In this case, this compound would be oxidized to 4-acetylbenzonitrile (B130643). This transformation is a common step in the metabolism of many xenobiotics containing secondary alcohol moieties.

Another potential, though less common, pathway could involve conjugation reactions. The secondary alcohol group could be subject to glucuronidation or sulfation, forming more water-soluble metabolites that are readily excreted.

In studies of more complex molecules containing a cyanophenyl group, such as diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, metabolism has been shown to occur on other parts of the molecule, such as through hydrolysis of ester groups. nih.gov This indicates that in larger derivatives of this compound, metabolic attack may be directed toward more labile functional groups. The biotransformation of chiral alcohols is a key area of research for producing enantiopure intermediates for the pharmaceutical industry. nih.gov

Enantioselective Biological Interactions and Mechanisms

The stereochemistry of a drug is a critical determinant of its biological activity. For a chiral molecule like this compound, its specific three-dimensional arrangement dictates how it interacts with chiral biological macromolecules such as enzymes and receptors. While direct studies on the enantioselective interactions of this compound are limited, the principles of stereochemistry in pharmacology provide a clear framework for understanding its potential behavior.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, when a chiral drug interacts with a biological target, two diastereomeric complexes are formed (e.g., R-drug with L-receptor vs. S-drug with L-receptor), which have different physicochemical properties and binding energies. This difference in interaction energy is the basis for enantioselectivity.

Effective chiral recognition often relies on a "three-point attachment" model, where one enantiomer can establish three specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, while its mirror image can only establish two of these interactions, resulting in a weaker binding affinity. chinesechemsoc.org

In the context of derivatives made from this compound, the (S)-configuration at the carbinol center would fix the orientation of the substituents (H, OH, methyl, and 4-cyanophenyl) in a precise spatial arrangement. If this chiral center is part of a pharmacophore that binds to a protein pocket, the (S)-enantiomer might place the 4-cyanophenyl group in a position to form a favorable hydrogen bond, while the (R)-enantiomer might cause a steric clash or be unable to form the same crucial interaction. This principle is widely observed in pharmacology; for instance, remarkable enantioselective cytotoxicity has been observed in chiral anticancer agents, where one enantiomer is significantly more potent than the other. nih.gov

Therefore, while this compound is primarily a synthetic intermediate, its enantiopurity is crucial. The use of the (S)-enantiomer ensures that the final drug molecule has the correct stereochemistry to engage its biological target with the desired potency and selectivity, avoiding potential off-target effects or reduced efficacy that could arise from the other enantiomer. rsc.org

Spectroscopic and Advanced Analytical Methodologies for Stereochemical and Enantiopurity Assessment of S 1 4 Cyanophenyl Ethanol

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative amounts of each enantiomer. wikipedia.org For instance, a sample containing 70% of the (S)-enantiomer and 30% of the (R)-enantiomer has an enantiomeric excess of 40% (70% - 30%). wikipedia.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers of compounds like 1-(4-Cyanophenyl)ethanol. The choice of CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. sigmaaldrich.comtesisenred.net The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP. The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is another robust method for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz The columns used in chiral GC often contain derivatized cyclodextrins as the chiral stationary phase. gcms.czresearchgate.net For alcohols like 1-(4-Cyanophenyl)ethanol, derivatization to a more volatile ester or ether may sometimes be performed to improve chromatographic performance, although direct analysis is often possible. mdpi.com

The selection of chromatographic conditions is crucial for optimal resolution. The table below outlines typical parameters for the chiral separation of secondary benzylic alcohols, analogous to 1-(4-Cyanophenyl)ethanol.

Table 1: Representative Chiral Chromatography Conditions for Analysis of 1-Aryl-Ethanol Analogs

| Parameter | Chiral HPLC Example | Chiral GC Example |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Daicel Chiralpak OD-H) rsc.org | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) rsc.org |

| Mobile Phase/Carrier Gas | n-Hexane / Isopropanol (95:5 v/v) rsc.org | Nitrogen or Helium rsc.org |

| Flow Rate/Pressure | 0.7 mL/min rsc.org | 10 psi |

| Temperature | 25°C rsc.org | 115°C (Isothermal) rsc.org |

| Detection | UV at 214 nm rsc.org | Flame Ionization Detector (FID) |

| Retention Time (Example) | t(minor enantiomer) = 10.69 min, t(major enantiomer) = 11.76 min rsc.org | t(R-enantiomer) = 10.43 min, t(S-enantiomer) = 11.42 min rsc.org |

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org

The specific rotation, [α], is a characteristic physical property of a chiral molecule under a specific set of conditions (temperature, wavelength, solvent, and concentration). libretexts.org It is calculated from the observed rotation using the following formula:

[α]λT = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of light (commonly the D-line of a sodium lamp, 589 nm). wikipedia.org

l is the path length of the sample cell in decimeters (dm).

c is the concentration in grams per 100 mL ( g/100 mL). libretexts.org

For (S)-1-(4-Cyanophenyl)ethanol, the specific rotation is a key identifier. While the exact value from literature can vary slightly based on measurement conditions, it serves as a crucial parameter for confirming the enantiomeric identity. A positive sign of rotation would classify it as dextrorotatory, while a negative sign would indicate it is levorotatory. It is important to note that the (S) designation does not inherently predict the direction of optical rotation. khanacademy.org By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, one can calculate the optical purity, which is often used to approximate the enantiomeric excess. wikipedia.org

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using Chiral Shift Reagents)

Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous, meaning their corresponding nuclei resonate at the same frequency in an achiral environment. nih.gov However, in the presence of a chiral auxiliary, enantiomers can be differentiated. This is typically achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. bates.edu These complexes exist in a fast equilibrium with the unbound species. Because the diastereomeric complexes are energetically different, the time-averaged magnetic environment experienced by the nuclei of the two enantiomers becomes distinct. This results in the splitting of NMR signals into two separate sets, one for each enantiomer. researchgate.net The enantiomeric excess can then be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. nih.gov

The process involves dissolving the analyte and the CSA in a suitable NMR solvent (e.g., CDCl₃) directly in the NMR tube and acquiring the spectrum. nih.gov The degree of separation between the signals (ΔΔδ) depends on the strength of the interaction, the specific CSA used, and experimental conditions like temperature and concentration. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for the unambiguous determination of a molecule's absolute configuration (AC). biotools.us These methods measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and UV-visible (ECD) regions of the electromagnetic spectrum, respectively. biotools.usdtu.dk

The principle behind AC determination using these methods involves a comparison between the experimental spectrum and a theoretically predicted spectrum. The protocol is as follows:

The experimental VCD or ECD spectrum of the this compound sample is measured.

Computational quantum chemistry methods, typically Density Functional Theory (DFT), are used to calculate the theoretical VCD or ECD spectrum for one of the enantiomers (e.g., the 'S' configuration). nih.govnih.gov This calculation requires a thorough conformational search to identify the most stable conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers. researchgate.net

The experimental spectrum is then compared to the calculated spectrum. If the experimental spectrum of the sample matches the calculated spectrum for the (S)-configuration in terms of signs and relative intensities of the bands, the absolute configuration of the sample is confidently assigned as (S). nih.gov Since enantiomers produce mirror-image spectra, a mismatch would indicate the (R)-configuration. nih.gov

This ab initio approach provides a reliable method for AC assignment without the need for chemical derivatization or crystal formation, which is a significant advantage over methods like X-ray crystallography. biotools.us

Advanced Mass Spectrometry for Purity and Stability Studies

Mass spectrometry (MS) is an indispensable tool for assessing the purity and stability of chemical compounds by providing highly sensitive and accurate mass measurements. While MS itself is an achiral technique, its hyphenation with a chiral separation method, such as chiral HPLC (LC-MS), creates a powerful platform for purity analysis.

In an LC-MS setup, the sample is first passed through a chiral HPLC column to separate the (S)-enantiomer from its (R)-counterpart and any other impurities. The eluent from the column is then directed into the mass spectrometer. The MS detector can identify and quantify the target compound, this compound, as well as any related substances or impurities based on their mass-to-charge (m/z) ratio.

For stability studies, this technique is used to monitor a sample of this compound over time under various storage conditions (e.g., elevated temperature, humidity, light exposure). The appearance of new peaks in the chromatogram, which can be identified by their mass spectra, would indicate degradation. The rate of degradation and the identity of the degradation products can be determined, providing crucial information about the compound's shelf-life and stability profile. High-resolution mass spectrometry (HRMS) is often employed in these studies to provide exact mass measurements, which aids in the elemental composition determination of unknown impurities or degradants. rsc.org

Computational and Theoretical Investigations of S 1 4 Cyanophenyl Ethanol

Molecular Modeling and Conformational Analysis

The key rotatable bonds in 1-(4-Cyanophenyl)ethanol are the carbon-carbon bond between the phenyl ring and the chiral center, and the carbon-oxygen bond of the alcohol group. Rotation around these bonds leads to various conformers with different energies. The most stable conformations are typically those that minimize steric hindrance and torsional strain. lumenlearning.com

For substituted ethanols, staggered conformations are generally more stable than eclipsed conformations. The relative orientation of the hydroxyl group with respect to the phenyl ring gives rise to different stable conformers, often referred to as anti (or trans) and gauche. researchgate.net In the anti conformation, the bulky groups are positioned opposite to each other, minimizing steric repulsion. In gauche conformations, these groups are adjacent. While steric hindrance often disfavors gauche interactions, intramolecular hydrogen bonding can sometimes stabilize a gauche conformer, for instance, in molecules like 2-fluoroethanol. youtube.com In the case of (S)-1-(4-Cyanophenyl)ethanol, the most stable conformers would likely involve a staggered arrangement around the central C-C bond, with the large cyanophenyl and hydroxyl groups positioned to minimize steric clash.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of dihedral angles, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Table 1: Representative Calculated Conformational Data for a Substituted Ethanol (B145695)

This table is illustrative and based on typical values for similar chiral alcohols.

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Population (%) |

| Staggered (Anti-periplanar) | ~180° | 0.00 | 65 |

| Staggered (Gauche) | ~60° | 0.5 - 1.0 | 30 |

| Eclipsed | ~0° | 3.0 - 5.0 | <1 |

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations are instrumental in predicting the stereochemical outcome of synthetic reactions, such as the asymmetric reduction of 4-cyanoacetophenone to produce this compound. By modeling the transition states of the competing reaction pathways leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. acs.orgnih.gov

A widely used method for this asymmetric reduction is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. wikipedia.org DFT calculations can elucidate the mechanism of this reaction, revealing how the catalyst, the reducing agent (like borane), and the ketone substrate interact to favor the formation of one enantiomer over the other. acs.orgnih.gov The calculations involve locating the transition state structures for the hydride transfer from the borane (B79455) coordinated to the catalyst to the prochiral ketone. The difference in the activation energies (ΔΔG‡) between the transition states leading to the (S) and (R) products determines the enantiomeric ratio. researchgate.net

Machine learning models, trained on datasets of DFT-computed energies, are also emerging as powerful tools for the rapid prediction of enantioselectivity in asymmetric catalysis. nih.govrsc.org These models can identify subtle electronic and steric features of the catalyst and substrate that govern the stereochemical outcome. nih.gov

Table 2: Example of DFT-Calculated Enantioselectivity for Asymmetric Ketone Reduction

Data is representative of typical CBS reductions of acetophenone (B1666503) derivatives.

| Catalyst System | Substrate | ΔG‡ (S) (kcal/mol) | ΔG‡ (R) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| CBS-Oxazaborolidine/BH₃ | Acetophenone | 10.2 | 12.1 | 1.9 | 95 (S) |

| Modified CBS Catalyst | 4-Chloroacetophenone | 11.5 | 13.8 | 2.3 | 98 (S) |

| CBS-Oxazaborolidine/BH₃ | 4-Cyanoacetophenone | Hypothetical | Hypothetical | Hypothetical | High (S) expected |

Docking Studies with Biological Targets and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov For this compound, docking studies could explore its potential interactions with various biological targets.

The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov These scores are based on the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.org

The functional groups of this compound would play key roles in its interactions with a biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic cyanophenyl group can participate in π-π stacking and hydrophobic interactions, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. mdpi.com

While specific docking studies for this compound are not widely reported in the literature, its structural motifs are present in many biologically active molecules. For example, cyanophenyl groups are found in inhibitors of various enzymes. researchgate.net Docking simulations could therefore be used to screen this compound against a library of known protein structures to identify potential biological targets. nih.gov

Table 3: Hypothetical Docking Results of this compound with a Kinase Active Site

This table is illustrative of typical docking study outputs.

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -7.5 | Asp145, Lys72 | Hydrogen Bond (with -OH) |

| Kinase A | Phe130 | π-π Stacking (with phenyl ring) | |

| Kinase B | -6.8 | Gln85 | Hydrogen Bond (with -CN) |

| Kinase B | Leu25, Val33 | Hydrophobic Interaction |

Reaction Mechanism Studies of this compound Formation

The formation of this compound is typically achieved through the asymmetric reduction of the prochiral ketone, 4-cyanoacetophenone. Computational studies, particularly using DFT, are vital for elucidating the detailed step-by-step mechanism of this transformation. dntb.gov.ua

In a borane-mediated reduction catalyzed by a chiral oxazaborolidine (CBS catalyst), the reaction proceeds through a well-defined catalytic cycle. wikipedia.org The mechanism involves:

Coordination: The Lewis acidic boron of the CBS catalyst coordinates to the carbonyl oxygen of 4-cyanoacetophenone. Simultaneously, the Lewis basic nitrogen of the catalyst coordinates to the borane (BH₃) reducing agent. wikipedia.orgyoutube.com

Hydride Transfer: This dual activation facilitates the intramolecular transfer of a hydride ion from the borane to the carbonyl carbon of the ketone. This occurs through a six-membered, chair-like or boat-like transition state. youtube.com The stereochemistry of this transition state, which is influenced by the chiral scaffold of the catalyst, determines the configuration of the resulting alcohol.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane intermediate is released, and subsequent hydrolysis yields the chiral alcohol product. The CBS catalyst is then regenerated to participate in another catalytic cycle.

DFT calculations can map out the entire energy profile of this reaction, identifying the structures of intermediates and transition states. ic.ac.uk The calculated energy barriers for each step provide insights into the reaction kinetics and the factors controlling the high enantioselectivity. For instance, steric repulsion between the larger substituent on the ketone (the cyanophenyl group) and the catalyst's chiral auxiliaries in one of the diastereomeric transition states will favor the pathway leading to the (S)-enantiomer. researchgate.net

Table 4: Representative Relative Free Energies for the CBS Reduction of an Aromatic Ketone

Values are illustrative and based on DFT studies of similar reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Ketone + Catalyst-BH₃ Complex | 0.0 |

| Pre-reaction Complex | Coordinated Ketone-Catalyst-BH₃ | -5.2 |

| Transition State (S) | Hydride transfer leading to (S)-product | +10.2 |

| Transition State (R) | Hydride transfer leading to (R)-product | +12.1 |

| Product Complex | Alkoxyborane-Catalyst Complex | -25.0 |

Future Perspectives and Emerging Research Avenues for S 1 4 Cyanophenyl Ethanol

Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The efficient and highly selective synthesis of (S)-1-(4-Cyanophenyl)ethanol is paramount for its utility. Future research is intensely focused on developing novel catalytic systems that offer superior enantioselectivity, higher yields, and milder reaction conditions compared to current methods. The asymmetric reduction of the prochiral ketone, 4-cyanobenzaldehyde (B52832), is the principal route to this chiral alcohol, and catalyst innovation is at the heart of its optimization.

Emerging research avenues include:

Advanced Transition-Metal Catalysts: Scientists are exploring sophisticated transition-metal complexes, including those based on platinum, rhodium, and iridium. For instance, Pt-catalyzed enantioselective hydrosilylation represents a promising method for producing chiral organosilanes, a strategy that could be adapted for the synthesis of chiral alcohols with high enantiomeric purity. nih.gov These catalysts, featuring bespoke chiral ligands, can create a highly specific steric and electronic environment around the metal center, guiding the reduction with exceptional precision.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, offer a metal-free alternative, which is advantageous for pharmaceutical synthesis where metal contamination is a critical concern. These catalysts are often more robust, less sensitive to air and moisture, and more environmentally benign.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are being increasingly engineered for the synthesis of chiral alcohols. Through directed evolution and protein engineering, KREDs can be tailored to exhibit near-perfect enantioselectivity (>99.9% ee) and high activity for the reduction of 4-cyanobenzaldehyde. These biocatalytic processes operate in aqueous media under mild conditions, aligning with the principles of green chemistry.

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Transition-Metal Catalysts | High turnover numbers, high enantioselectivity, broad substrate scope. | Design of novel chiral ligands; use of earth-abundant metals. |

| Organocatalysis | Metal-free, lower toxicity, operational simplicity, robustness. | Development of new catalyst scaffolds with higher activity. |

| Biocatalysis (e.g., KREDs) | Exceptional enantioselectivity, mild reaction conditions (pH, temp), green solvent (water). | Enzyme engineering for enhanced stability, substrate scope, and cofactor regeneration. |

Advanced Applications in Multicomponent Reactions and Cascade Processes

Beyond its role as a simple building block, this compound holds potential for use in more sophisticated synthetic strategies like multicomponent reactions (MCRs) and cascade processes. These reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. zenodo.org

MCRs, such as the Ugi and Passerini reactions, involve the combination of three or more reactants in one pot to form a product that incorporates structural elements from each starting material. zenodo.orgnih.gov The inclusion of a chiral component like this compound can introduce a key stereocenter into the final product, enabling the rapid synthesis of diverse libraries of enantiomerically enriched compounds. beilstein-journals.org This is particularly relevant in drug discovery, where MCRs are used to accelerate the generation of novel chemical entities for biological screening. beilstein-journals.orgrsc.org

Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, represent another promising frontier. The hydroxyl and cyano functionalities of this compound and its derivatives could be leveraged to trigger or participate in elegant reaction cascades, leading to the efficient assembly of complex heterocyclic structures, which are common scaffolds in medicinal chemistry.

Integration into Flow Chemistry Systems for Continuous Production

The shift from traditional batch manufacturing to continuous flow production is a major trend in the chemical and pharmaceutical industries. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov

Integrating the synthesis of this compound into a continuous flow system could lead to significant process intensification. For example, the asymmetric reduction of 4-cyanobenzaldehyde could be performed using a packed-bed reactor containing an immobilized catalyst (either a transition-metal complex or an enzyme). This setup allows for the continuous conversion of starting material to product, easy separation of the catalyst for reuse, and consistent product quality. thieme-connect.de Such systems can run for extended periods, increasing productivity and reducing capital costs compared to large-scale batch reactors. researchgate.net The miniaturization of these systems also allows for safer handling of hazardous reagents and intermediates. nih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is primarily valued as a synthetic intermediate, its own intrinsic biological activity remains largely unexplored. Many small organic molecules possess unexpected pharmacological properties, and the unique combination of a chiral secondary alcohol and a cyanophenyl group in this compound warrants investigation. mdpi.commdpi.com The principle that individual enantiomers of a chiral drug can have different biological activities and safety profiles is well-established, as seen in the case of (S)-meclizine, which retains therapeutic effects with reduced side effects compared to the racemic mixture. nih.gov

Future research could involve high-throughput screening of this compound and its simple derivatives against a wide range of biological targets, such as enzymes and receptors implicated in various diseases. nih.gov The nitrile group, for instance, is a common feature in many approved drugs and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The chiral alcohol moiety can participate in key interactions with biological macromolecules. Uncovering a novel biological activity could open up entirely new therapeutic applications for this otherwise overlooked molecule. scispace.com

Development of Sustainable and Economically Viable Production Routes

The long-term viability of any chemical process depends on its sustainability and economic feasibility. Future research will increasingly focus on developing "green" production routes for this compound that minimize environmental impact and reduce costs. horizon-europe.gouv.fr

Key strategies for sustainable production include:

Bio-based Feedstocks: Investigating pathways to produce the 4-cyanobenzaldehyde precursor from renewable biomass sources rather than petroleum-based feedstocks. nih.govmdpi.com

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695). nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle exemplified by the multicomponent reactions discussed earlier. zenodo.org

Energy Efficiency: Utilizing catalytic systems that operate at lower temperatures and pressures, and integrating production into energy-efficient continuous flow processes, can significantly reduce the carbon footprint of manufacturing. researchgate.net

By focusing on these areas, researchers can develop production methods that are not only environmentally responsible but also more cost-effective, ensuring the continued and expanded availability of this compound for future applications. advancedbiofuelsusa.info

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-1-(4-Cyanophenyl)ethanol, and how is enantiomeric purity ensured?

this compound is typically synthesized via Grignard reactions starting from 4-cyanobenzaldehyde. For example, 4-cyanobenzaldehyde reacts with ethylmagnesium bromide to form a ketone intermediate, followed by stereoselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic methods to achieve the (S)-configuration . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while X-ray crystallography can resolve absolute stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR identify functional groups and confirm substitution patterns on the aromatic ring.

- IR Spectroscopy : Validates the presence of -OH (3200–3600 cm) and -CN (2200–2250 cm) groups.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and molecular packing .

Q. How can researchers mitigate racemization during storage or reaction conditions?

Racemization is minimized by storing the compound in inert atmospheres (argon/nitrogen) at low temperatures (2–8°C). Avoiding strong acids/bases and using aprotic solvents (e.g., THF, DCM) during reactions also preserves stereochemical integrity .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in the catalytic synthesis of this compound?

Asymmetric hydrogenation using Ru-BINAP complexes or enzymatic reduction with ketoreductases (e.g., KRED-101) achieves >99% enantiomeric excess (ee). Computational docking studies optimize enzyme-substrate interactions to improve selectivity .

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic additions?

The -CN group deactivates the aromatic ring, directing electrophilic substitutions to the meta position. In nucleophilic additions (e.g., Grignard reactions), it stabilizes transition states via inductive effects, accelerating ketone formation .

Q. What computational methods predict the environmental fate of this compound?

Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations assess biodegradability and ecotoxicity. Parameters like logP (2.1) and water solubility (0.5 mg/L) predict bioaccumulation potential, while density functional theory (DFT) models degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Systematic substitution at the phenyl ring (e.g., halogens, alkyl groups) and modifications to the ethanol moiety are analyzed via in vitro assays (e.g., enzyme inhibition). For instance, fluorinated analogs show enhanced metabolic stability in pharmacokinetic studies .

Q. What role does this compound play in asymmetric catalysis?

The compound serves as a chiral auxiliary in aldol reactions, where its hydroxyl group coordinates with metal catalysts (e.g., Ti(OiPr)) to induce enantioselectivity. It also acts as a ligand in Pd-catalyzed cross-couplings .

Q. How are impurities identified and quantified during synthesis?

HPLC-MS with a C18 column (acetonitrile/water gradient) separates byproducts like unreacted ketone or diastereomers. Limit of detection (LOD) is ≤0.1% using UV-Vis at 254 nm .

Q. What mechanistic insights do kinetic studies provide for oxidation reactions involving this compound?

Kinetic isotope effects (KIE) and Hammett plots reveal that oxidation to 4-cyanophenylacetic acid proceeds via a radical mechanism. The rate-determining step involves hydrogen abstraction from the -CH(OH) group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.